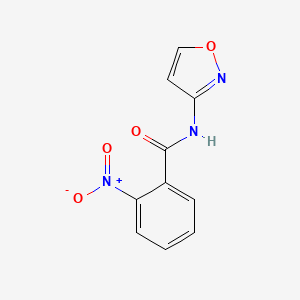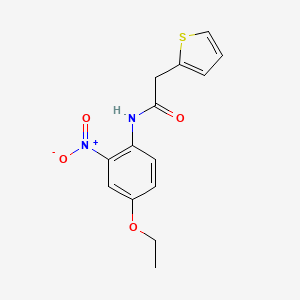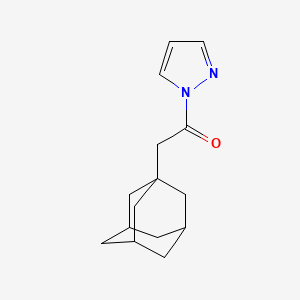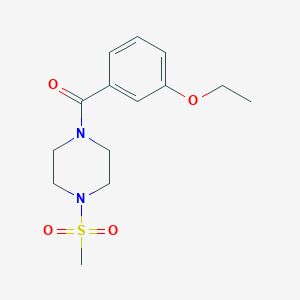![molecular formula C13H13F2N3O B4180307 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4180307.png)
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide
説明
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. In
作用機序
The mechanism of action of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide involves the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes. 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes are involved in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. In cancer cells, the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes leads to synthetic lethality, as these cells have defects in DNA repair mechanisms. In addition to its 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have anti-inflammatory and antioxidant activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide are primarily related to its 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity. In cancer cells, the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes leads to the accumulation of DNA damage and ultimately cell death. In addition to its anti-cancer effects, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been shown to have anti-inflammatory and antioxidant activities. These activities are mediated through the inhibition of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes, which are involved in the regulation of inflammation and oxidative stress.
実験室実験の利点と制限
The advantages of using 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potent 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitory activity, which makes it an ideal tool for studying the role of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide enzymes in various biological processes. The compound is also easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide in lab experiments include its potential toxicity and off-target effects. The compound has been shown to have cytotoxic effects on normal cells, and its off-target effects on other enzymes and biological pathways need to be carefully evaluated.
将来の方向性
There are several future directions for the research of 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide. One direction is to explore its potential applications in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to evaluate the potential toxicity and off-target effects of this compound, as well as to develop more potent and selective 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitors.
科学的研究の応用
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has been extensively studied for its potential applications in cancer research. As a 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide inhibitor, this compound has shown promising results in sensitizing cancer cells to chemotherapy and radiation therapy. It has also been shown to induce synthetic lethality in cancer cells with defects in DNA repair mechanisms. In addition to cancer research, 2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide has also been studied for its potential applications in neurodegenerative diseases, inflammation, and cardiovascular diseases.
特性
IUPAC Name |
2,6-difluoro-N-(3-imidazol-1-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c14-10-3-1-4-11(15)12(10)13(19)17-5-2-7-18-8-6-16-9-18/h1,3-4,6,8-9H,2,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRFDVZYOQTQNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCCN2C=CN=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823810 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-difluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 7-methoxy-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B4180227.png)



![2-phenyl-2-(phenylthio)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4180248.png)

![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B4180261.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4180263.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4180285.png)
![N-[4-(aminosulfonyl)benzyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4180292.png)

![N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-2-furamide](/img/structure/B4180303.png)
